molecular formula C5H3BrFN B041290 2-Bromo-5-fluoropyridine CAS No. 41404-58-4

2-Bromo-5-fluoropyridine

Cat. No.: B041290
CAS No.: 41404-58-4
M. Wt: 175.99 g/mol
InChI Key: UODINHBLNPPDPD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Bromo-5-fluoropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research It’s known to be used in the synthesis of various compounds, indicating its role as a key intermediate in chemical reactions .

Mode of Action

The mode of action of this compound involves its participation in various chemical reactions. It can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .

Biochemical Pathways

Its use in the synthesis of various compounds suggests that it can influence a range of biochemical pathways depending on the final products it helps to create .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific compounds it helps to synthesize. For instance, it can be used in the synthesis of mGluR5 antagonist for the treatment of neuropathic pain . Therefore, its effects would be indirectly related to the biological activity of these final compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to react with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides . Therefore, the conditions under which it’s stored and used can significantly impact its reactivity and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-fluoropyridine can be synthesized through several methods. One common method involves the bromination of 2-amino-5-fluoropyridine. The process typically includes the following steps :

  • Dissolve 2-amino-5-fluoropyridine in hydrobromic acid (48%) at 0°C.
  • Slowly add liquid bromine to the solution over 10 minutes.
  • Add sodium nitrite dissolved in water to the reaction mixture while maintaining the temperature at 0°C.
  • Stir the mixture for 30 minutes at 0°C, then add sodium hydroxide solution while keeping the temperature below 10°C.
  • Extract the product with ether, dry over sodium sulfate, filter, and concentrate to obtain this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or column chromatography .

Scientific Research Applications

2-Bromo-5-fluoropyridine is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-fluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique arrangement imparts distinct reactivity and properties, making it suitable for specific synthetic applications that other similar compounds may not achieve .

Biological Activity

2-Bromo-5-fluoropyridine (CAS No. 41404-58-4) is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and applications in drug synthesis. The compound features a bromine atom at the 2-position and a fluorine atom at the 5-position of the pyridine ring, which influences its reactivity and biological interactions.

  • Molecular Formula : C₅H₃BrFN
  • Molecular Weight : 175.99 g/mol
  • Appearance : Light yellow crystalline solid
  • Boiling Point : Approximately 162–164 °C

Antagonistic Properties

This compound has been identified as a potential antagonist for metabotropic glutamate receptor 5 (mGluR5), which plays a significant role in neurological disorders. Research indicates that mGluR5 antagonists may be effective in treating conditions such as neuropathic pain and anxiety disorders .

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions:

  • Nucleophilic Substitution : The bromine atom serves as a site for nucleophilic substitution reactions, allowing for the introduction of different functional groups .
  • Metal-Catalyzed Cross-Coupling Reactions : The compound is suitable for Suzuki and Stille reactions, which are crucial for synthesizing complex organic molecules .
  • Electrophilic Substitution : The pyridine ring can undergo electrophilic substitution, facilitating further modifications necessary for drug development .

Synthesis and Derivatives

This compound is often used as a building block in the synthesis of more complex compounds. For example, it can be employed in the synthesis of:

  • 5-Fluoro-2-phenylpyridine via Suzuki coupling with phenylboronic acid.
  • 5-Fluoro-2-(p-tolyl)pyridine using p-tolylboronic acid .

Study on mGluR5 Antagonists

A study explored various derivatives of this compound to assess their efficacy as mGluR5 antagonists. The results indicated that modifications at the 5-position significantly influenced receptor binding affinity and selectivity, highlighting the importance of halogen substituents in enhancing biological activity .

Pharmacological Profiling

In pharmacological profiling, this compound demonstrated significant activity against neuropeptide Y receptor Y5, suggesting potential applications in treating obesity and metabolic disorders. This was supported by experimental data showing competitive inhibition of receptor binding .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
mGluR5 AntagonismInhibitory effects on metabotropic glutamate receptors
Neuropeptide Y Receptor InhibitionCompetitive inhibition with potential anti-obesity effects
Nucleophilic SubstitutionReactivity due to bromine atom
Metal-Catalyzed Cross-CouplingUtilized in Suzuki reactions

Properties

IUPAC Name

2-bromo-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN/c6-5-2-1-4(7)3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODINHBLNPPDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382481
Record name 2-Bromo-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41404-58-4
Record name 2-Bromo-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-fluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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